Cycloheptyl(phenyl)methanol
Overview
Description
Cycloheptyl(phenyl)methanol is an organic compound characterized by a cycloheptyl group attached to a phenyl group through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form cycloheptyl(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cycloheptyl(phenyl)ketone or cycloheptyl(phenyl)aldehyde.
Reduction: Cycloheptyl(phenyl)methane.
Substitution: Cycloheptyl(phenyl)chloride or cycloheptyl(phenyl)bromide.
Scientific Research Applications
Cycloheptyl(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Cycloheptyl(phenyl)methanol can be compared with similar compounds such as cyclohexyl(phenyl)methanol and cyclooctyl(phenyl)methanol. While these compounds share a similar core structure, the size of the cycloalkyl group influences their chemical properties and reactivity. This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic effects compared to its six- and eight-membered counterparts.
Comparison with Similar Compounds
- Cyclohexyl(phenyl)methanol
- Cyclooctyl(phenyl)methanol
- Cyclopentyl(phenyl)methanol
Cycloheptyl(phenyl)methanol stands out due to its balanced ring size, offering a unique combination of stability and reactivity that is valuable in various chemical applications.
Properties
IUPAC Name |
cycloheptyl(phenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12,14-15H,1-2,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSZAHQNEPIIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.